molecular formula C11H17NO B141458 [2-(4-Methoxyphenyl)ethyl]dimethylamine CAS No. 775-33-7

[2-(4-Methoxyphenyl)ethyl]dimethylamine

Cat. No. B141458
CAS RN: 775-33-7
M. Wt: 179.26 g/mol
InChI Key: BGSZBHCYLIHECZ-UHFFFAOYSA-N
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Description

The compound “[2-(4-Methoxyphenyl)ethyl]dimethylamine” is a chemical structure that is part of various synthesized molecules with potential applications in pharmacology and materials science. It is characterized by the presence of a 4-methoxyphenyl group attached to an ethyl chain, which in turn is connected to a dimethylamine group.

Synthesis Analysis

The synthesis of derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine, which are structurally related to “[2-(4-Methoxyphenyl)ethyl]dimethylamine,” has been explored for their potential antidepressant activity. These derivatives have shown the ability to inhibit neurotransmitter uptake, particularly when the aryl ring has substituents like halogen or methoxy groups at specific positions . Another related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, was synthesized through a three-step process starting from commercially available precursors, demonstrating the feasibility of synthesizing complex molecules that include the dimethylaminoethyl and methoxyphenyl functionalities .

Molecular Structure Analysis

The molecular structure of compounds related to “[2-(4-Methoxyphenyl)ethyl]dimethylamine” has been characterized using various spectroscopic methods. For instance, novel metallophthalocyanines bearing dimethylaminoethyl groups were proposed based on elemental analysis, 1H NMR, FT-IR, and UV-Vis spectral data . Additionally, the molecular geometry and vibrational frequencies of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole were determined using X-ray crystallography and density functional theory (DFT) calculations, which can provide insights into the electronic structure and potential reactivity of “[2-(4-Methoxyphenyl)ethyl]dimethylamine” .

Chemical Reactions Analysis

The chemical reactivity of structures containing the “[2-(4-Methoxyphenyl)ethyl]dimethylamine” moiety can be inferred from studies on similar compounds. For example, the electropolymerization properties of new axially substituted subphthalocyanines bearing polymerizable groups related to the dimethylaminoethyl structure were investigated, indicating that these compounds can undergo ring-based reduction processes and oxidative electropolymerization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from 2-(dimethylamino)ethyl methacrylate, which shares the dimethylaminoethyl group with “[2-(4-Methoxyphenyl)ethyl]dimethylamine,” were studied. Amphiphilic copolymers were synthesized, and their thermosensitivity and aggregation properties were found to depend significantly on the architecture of the copolymers . This suggests that the physical properties of compounds containing “[2-(4-Methoxyphenyl)ethyl]dimethylamine” could also be influenced by their molecular structure.

Scientific Research Applications

  • Antidepressant Activity Research :

    • The compound has been studied for its potential antidepressant activity. Research indicates that certain analogues of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine, which include compounds similar to [2-(4-Methoxyphenyl)ethyl]dimethylamine, show promise in antidepressant activity. These compounds exhibit neurotransmitter uptake inhibition, particularly affecting norepinephrine and serotonin, suggesting potential antidepressant effects in rodent models (Yardley et al., 1990).
  • Neurochemical Profile for Antidepressant Activity :

    • Another study focuses on the neurochemical profile of a novel bicyclic compound similar to [2-(4-Methoxyphenyl)ethyl]dimethylamine, which exhibits characteristics predictive of antidepressant activity. This includes inhibition of rat brain imipramine receptor binding and synaptosomal monoamine uptake. Such a profile suggests potential antidepressant effects without the side effects common to tricyclic therapy (Muth et al., 1986).
  • Synthetic Chemistry Applications :

    • In synthetic chemistry, [2-(4-Methoxyphenyl)ethyl]dimethylamine derivatives have been used in directed lithiation reactions. These reactions lead to the formation of various substituted products, highlighting the compound’s utility in complex organic synthesis (Smith et al., 2013).
  • Studies on Molecular Structures and Spectra :

    • Research has also been conducted on the molecular structures, spectra, and thermodynamic properties of compounds similar to [2-(4-Methoxyphenyl)ethyl]dimethylamine. These studies are important for understanding the fundamental properties of these molecules, which can be critical in drug design and other applications (Chen Zira, 2015).
  • Reactions with Weak Acids :

    • The reactions of related compounds with weak acids have been studied, providing insights into the chemical behavior and potential applications of these substances in various chemical reactions (Norris, 1972).

Safety And Hazards

The safety data sheet for a similar compound, [2-AMINO-1-(4-METHOXYPHENYL)ETHYL]DIMETHYLAMINE, indicates that it is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation. If inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

properties

IUPAC Name

2-(4-methoxyphenyl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-12(2)9-8-10-4-6-11(13-3)7-5-10/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSZBHCYLIHECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228204
Record name N,N-Dimethyl-4-methoxyphenylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Methoxyphenyl)ethyl]dimethylamine

CAS RN

775-33-7
Record name N,N-Dimethyl-4-methoxyphenylethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-4-methoxyphenylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-N,N-dimethylbenzeneethanamine
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Record name DESCYCLOHEXANOL VENLAFAXINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DR Wright - 1983 - search.proquest.com
A kinetic and carbon-14 kinetic isotope effect (KIE) study of the Cope elimination reaction of substituted 2-phenylethyldimethylamine oxides is reported. The KIE study makes use of a …
Number of citations: 0 search.proquest.com

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